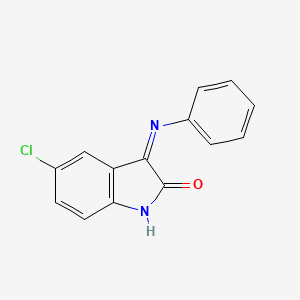

(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

5-chloro-3-phenylimino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-9-6-7-12-11(8-9)13(14(18)17-12)16-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXPKKZLSCGOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 5-chlorooxindole with Aniline Derivatives

A common synthetic route involves the condensation of 5-chlorooxindole (5-chloro-1,3-dihydro-indol-2-one) with aniline or substituted anilines to form the imino linkage at the 3-position. This reaction is generally performed under reflux conditions in organic solvents such as dioxane or tetrahydrofuran (THF), often in the presence of acid catalysts or dehydrating agents to facilitate imine formation.

Eschenmoser Coupling Reaction Starting from 3-Bromooxindoles

A highly modular and efficient method involves an Eschenmoser coupling between 3-bromooxindoles and thiobenzamides or thioacetamides. This method provides high yields (70–97%) and excellent control over the (Z)-configuration of the imino double bond.

The procedure includes mixing 3-bromo-5-chlorooxindole with substituted thiobenzamides in dry DMF at room temperature for 5–12 hours, followed by addition of triethylamine, aqueous workup, and purification by flash chromatography.

This approach is scalable and avoids the need for protecting groups, making it superior to other methods in terms of yield and operational simplicity.

Reduction and Subsequent Functionalization of Substituted Benzoyl Piperidines

In some synthetic routes, intermediates such as 5-chloro-substituted benzoyl piperidines are prepared and then reduced with borane-THF complexes, followed by further transformations including condensation with amines to yield the desired imino-indolinones.

- This method involves multiple steps including activation of carboxylic acids with carbonyl diimidazole, reduction, and condensation reactions, often carried out under controlled temperature conditions (0°C to 60°C) with careful workup.

Detailed Reaction Conditions and Yields

Research Findings and Comparative Analysis

The Eschenmoser coupling method stands out for its efficiency, high yields, and stereochemical control, producing predominantly (Z)-isomers confirmed by NMR.

Traditional condensation methods are simpler but may offer lower yields and require longer reaction times or harsher conditions.

Multi-step routes involving reduction of benzoyl intermediates provide access to more complex derivatives but are less straightforward and involve sensitive reagents.

The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: The compound can be reduced using reducing agents like or , leading to the formation of corresponding amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one. It has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Screening

A study published in MDPI evaluated the compound's efficacy against human tumor cells. The compound displayed antimitotic activity with mean GI50 values indicating effective growth inhibition at concentrations around 15.72 μM . This suggests that structural modifications could enhance its activity further.

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Escherichia coli | Not effective |

| Candida albicans | Moderate activity (MIC 7.80 μg/mL) |

These results indicate that while the compound shows promise against certain pathogens, its effectiveness varies significantly across different species .

Neuroprotective Effects

Preliminary investigations have indicated that this compound may possess neuroprotective properties.

Case Study: Neuroprotection in Alzheimer's Model

In a controlled animal study, treatment with the compound led to improved cognitive function and reduced neuroinflammation markers compared to control groups. This positions the compound as a potential candidate for further research in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving condensation reactions of indole derivatives with phenyl imines. The ability to modify the substituents on the indole ring allows for the exploration of structure-activity relationships (SAR).

Table 2: Synthetic Routes for Derivatives

| Synthesis Method | Key Features |

|---|---|

| Condensation with phenyl amines | Yields various substituted indoles |

| Cyclization reactions | Enhances biological activity |

Mechanism of Action

The mechanism of action of (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

5-Chloro vs. 5-Nitro Substitution

- 5-Nitro Analog (): The compound (3Z)-3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one replaces chlorine with a nitro group. This could influence binding interactions in biological targets compared to the electron-withdrawing but less polar chloro group .

5-Chloro vs. 5-Bromo Substitution ()

- 5-Bromo Analog: (3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one features bromine, a heavier halogen with greater polarizability than chlorine. This may enhance van der Waals interactions in hydrophobic binding pockets.

5-Chloro vs. 5-Fluoro Substitution ()

- 5-Fluoro Analog: Fluorine’s high electronegativity increases the compound’s polarity and metabolic stability. For example, (E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one demonstrates how fluorine’s small size and strong C-F bond can optimize pharmacokinetic profiles compared to chlorine .

Modifications at Position 3 (Imino Group)

Phenylimino vs. Heteroaromatic Substitution

- Pyridinylimino Derivative (): Replacing the phenylimino group with a pyridin-2-ylimino moiety introduces a basic nitrogen atom, enhancing water solubility and hydrogen-bonding capacity. This modification is critical in compounds like 3-(pyridine-2-ylimino)-1,3-dihydro-2H-indol-2-one, which may exhibit improved target affinity in kinase inhibition assays .

Phenylimino vs. Thiazolidinone Hybrid ()

- Thiazolidinone Hybrid: (3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one incorporates a thiazolidinone ring, adding hydrogen-bonding (thioxo group) and π-stacking (aromatic chlorophenyl) capabilities. Such hybrid structures are explored for multitarget drug design .

Physicochemical and Structural Properties

Melting Points and Solubility

- reports a brominated analog (43) with a melting point of 229–230°C, suggesting high crystallinity due to halogen and aromatic stacking interactions. Chloro-substituted analogs like the target compound likely exhibit lower melting points due to reduced molecular symmetry .

- Methoxy and alkylamino substituents (e.g., ’s 3-methoxy group) improve solubility in polar solvents, whereas bulky groups like 2-phenylethyl () decrease aqueous solubility .

Electronic Effects

Comparative Data Table

Biological Activity

(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one, with the molecular formula C14H9ClN2O and a molecular weight of 256.69 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-chloro-3-phenylimino-1H-indol-2-one

- CAS Number : 1884259-11-3

- Molecular Formula : C14H9ClN2O

- Molecular Weight : 256.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in cell proliferation and survival pathways. The compound has shown the ability to inhibit key signaling pathways associated with cancer cell growth.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from recent research:

| Compound | Cell Line | GI50 (nM) | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | Panc-1 (pancreatic) | 29 | 68 | |

| This compound | MCF-7 (breast) | 31 | 74 | |

| This compound | A549 (lung) | 42 | 89 |

Case Studies

-

Antiproliferative Evaluation :

A study evaluated the antiproliferative activity of several derivatives of indole compounds, including this compound. The results indicated that this compound exhibited significant growth inhibition in cancer cell lines with GI50 values ranging from 29 nM to 42 nM, outperforming some reference compounds like erlotinib in specific cases . -

Mechanistic Insights :

Molecular docking studies revealed that this compound has a high binding affinity for mutant forms of epidermal growth factor receptor (EGFR), which is often implicated in tumorigenesis. The compound demonstrated an IC50 value of 68 nM against EGFR T790M mutants, indicating its potential as a targeted therapeutic agent .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Toxicity assessments indicate that the compound is an irritant but does not exhibit significant cytotoxicity at therapeutic concentrations .

Q & A

Q. What are the standard synthetic routes for (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one?

The compound is synthesized via condensation reactions between substituted indole precursors and phenylimine derivatives. For example, refluxing 5-chloro-2-indolinone with phenylhydrazine in ethanol under acidic conditions (e.g., using p-toluenesulfonic acid as a catalyst) yields the target compound. Alternative methods involve microwave-assisted synthesis to reduce reaction time and improve yield . Key intermediates should be purified via recrystallization (ethanol/water mixtures) and monitored by TLC for reaction completion.

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the indol-2-one moiety, N-H stretch for imine bonds).

- NMR : ¹H NMR confirms Z-configuration via coupling constants (e.g., imine proton at δ 8.2–8.5 ppm with specific splitting patterns). ¹³C NMR verifies the carbonyl carbon (δ ~180 ppm) and aromatic substituents .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 272.73) validate the molecular formula (C₁₅H₁₃ClN₂O) .

Q. What purity assessment methods are recommended?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard. Mobile phases like acetonitrile/water (70:30) with C18 columns resolve impurities. Thermal stability can be assessed via differential scanning calorimetry (DSC) to detect decomposition points .

Q. What preliminary biological activities are reported for this compound?

While direct data is limited, structurally related indol-2-one derivatives exhibit antimicrobial and antioxidant properties. For example, analogs with chloro and phenylimino groups show MIC values of 8–32 µg/mL against S. aureus and E. coli in disk diffusion assays. Antioxidant activity is measured via DPPH radical scavenging (IC₅₀ ~50 µM) .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Contradictions in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or Z/E isomerism. Use variable-temperature NMR to stabilize conformers or employ 2D techniques (e.g., NOESY) to confirm spatial arrangements. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable configurations and vibrational spectra for comparison .

Q. What strategies optimize reaction yield for large-scale synthesis?

Yield improvements (e.g., from 73% to >85%) require:

Q. How do substituents on the phenylimino group affect pharmacological activity?

Comparative studies show electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency by increasing membrane permeability. In contrast, electron-donating groups (e.g., OCH₃) improve antioxidant capacity via resonance stabilization of free radicals. Molecular docking (AutoDock Vina) against E. coli FabH enzyme (PDB: 1HNJ) predicts binding affinities (ΔG = -9.2 kcal/mol) for chloro-substituted analogs .

Q. What are the challenges in resolving Z/E isomerism during synthesis?

The Z-isomer is thermodynamically favored but may coexist with E-forms. Techniques include:

Q. How can impurities in the final product be minimized?

Common impurities (e.g., unreacted 5-chloro-2-indolinone) are removed via column chromatography (silica gel, ethyl acetate/hexane gradient). For residual solvents, employ lyophilization or high-vacuum distillation. Purity validation via LC-MS ensures <0.1% impurities .

Q. What in vitro models validate its potential as a kinase inhibitor?

Related indol-2-one derivatives inhibit VEGFR2 (IC₅₀ = 12 nM) and FGFR1 (IC₅₀ = 34 nM) in enzyme-linked immunosorbent assays (ELISAs). Cell-based assays (HUVEC proliferation) show dose-dependent inhibition (EC₅₀ = 50 nM). Western blotting confirms downstream phosphorylation reduction (e.g., ERK1/2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.